Tyr-gly-gly-phe-leu-arg-lys-arg

Description

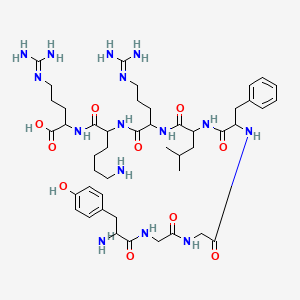

Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Arg is an octapeptide with the sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Lysine-Arginine. Its molecular weight is approximately 996.19 g/mol (calculated by subtracting seven water molecules lost during peptide bond formation from the sum of individual amino acid masses). Key structural features include:

Properties

Molecular Formula |

C46H73N15O10 |

|---|---|

Molecular Weight |

996.2 g/mol |

IUPAC Name |

2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C46H73N15O10/c1-27(2)22-35(42(68)59-33(13-8-20-53-45(49)50)40(66)58-32(12-6-7-19-47)41(67)60-34(44(70)71)14-9-21-54-46(51)52)61-43(69)36(24-28-10-4-3-5-11-28)57-38(64)26-55-37(63)25-56-39(65)31(48)23-29-15-17-30(62)18-16-29/h3-5,10-11,15-18,27,31-36,62H,6-9,12-14,19-26,47-48H2,1-2H3,(H,55,63)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,69)(H,70,71)(H4,49,50,53)(H4,51,52,54) |

InChI Key |

GXIGXAWITGVGNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: the activated amino acid to the amino group of the growing peptide chain.

Deprotection: of the amino group to allow the next amino acid to be added.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” can undergo various chemical reactions, including:

Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid side chains can undergo substitution reactions, such as nitration or phosphorylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nitrating agents like tetranitromethane for tyrosine nitration.

Major Products

Oxidation: Dityrosine, nitrotyrosine.

Reduction: Free thiols from disulfide bonds.

Substitution: Phosphorylated or nitrated amino acids.

Scientific Research Applications

Peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide synthesis and modification techniques.

Biology: Investigated for their roles in cellular signaling and protein-protein interactions.

Medicine: Explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various biological effects. For example, tyrosine residues can be phosphorylated by kinases, altering the activity of proteins involved in cell signaling.

Comparison with Similar Compounds

Structural and Functional Similarities

Peptides with Basic Residue Clusters

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys (CAS 172998-24-2) :

- A 21-mer peptide with multiple Arg and Lys residues.

- Shares a cationic C-terminal region (Leu-Leu-Arg-Lys) that may facilitate membrane penetration or nucleic acid binding, akin to nuclear localization signals .

- Molecular weight: ~2,500 g/mol (estimated), significantly larger than the target octapeptide.

Lys-Arg-Arg-containing peptides :

- Example: Tyr-Insulin C chain (Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-...-Lys-Arg) .

- Functional role: The Arg-Arg motif in insulin C-peptide aids in prohormone processing and receptor interactions. The target octapeptide’s Arg-Lys-Arg cluster may similarly stabilize interactions with proteases or anionic surfaces.

Hydrophobic-Basic Hybrid Peptides

Enzymatic Substrate Analogues

- CBZ-Gly-Pro-Arg-pNA (): A tripeptide-derived chromogenic substrate for plasminogen activity assays. Unlike the target octapeptide, this compound includes a para-nitroaniline (pNA) group for colorimetric detection, highlighting how peptide length and modifications dictate functional applications .

Data Table: Key Comparative Metrics

Research Findings and Implications

- Charge-Driven Interactions: The target peptide’s Arg-Lys-Arg cluster shares similarities with Lys-Arg-Arg motifs in insulin C-peptides, which are critical for protease recognition and cleavage .

- Flexibility vs. Rigidity : The Gly-Gly linker in the target peptide contrasts with rigid proline-rich sequences (e.g., Pro-Pro-Phe in ), indicating enhanced conformational flexibility for adapting to binding partners .

- Comparative Stability : Peptides like ser-pro-arg () and ala-leu-arg () have lower molecular weights (~300–400 g/mol) and may exhibit faster metabolic clearance compared to the larger, more stable octapeptide.

Biological Activity

Tyr-gly-gly-phe-leu-arg-lys-arg is an octapeptide that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Structural Composition

The peptide is composed of the following amino acids:

| Amino Acid | Abbreviation |

|---|---|

| Tyrosine | Tyr |

| Glycine | Gly |

| Glycine | Gly |

| Phenylalanine | Phe |

| Leucine | Leu |

| Arginine | Arg |

| Lysine | Lys |

| Arginine | Arg |

The specific sequence of these amino acids is crucial for the peptide's biological function, influencing its interactions with various receptors and enzymes.

This compound functions primarily as a signaling molecule. Its biological activity is mediated through interactions with G-protein coupled receptors (GPCRs) and ion channels, which are pivotal in various physiological processes. The presence of multiple arginine residues enhances its binding affinity to negatively charged molecules, facilitating its role in cellular signaling pathways.

Key Mechanisms Include:

- Receptor Binding : The peptide interacts with specific receptors, modulating signaling pathways that affect cellular responses.

- Protein-Protein Interactions : It participates in protein interactions that can influence cellular functions and processes such as proliferation and apoptosis.

Biological Functions

Research has highlighted several biological functions associated with this compound:

- Cell Signaling : Acts as a modulator in various signaling pathways.

- Neurotransmission : May play a role in neurotransmitter release and modulation.

- Antioxidant Activity : Exhibits potential antioxidant properties, contributing to cellular protection against oxidative stress .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in various fields:

- Cancer Treatment : Investigated for its ability to influence tumor growth and metastasis.

- Neurodegenerative Disorders : Potential role in protecting neuronal cells from damage.

- Metabolic Disorders : Its interaction with metabolic pathways suggests possible applications in managing conditions like diabetes .

Comparative Analysis

This compound shares structural similarities with other biologically active peptides. Below is a comparison table highlighting these similarities:

| Compound Name | Structure | Key Features |

|---|---|---|

| Dynorphin A (1–17) | C75H127N23O14 | Involved in pain regulation |

| Leu-enkephalin | C27H37N5O7S | Known for analgesic properties |

| Substance P | C42H58N10O12S2 | Involved in pain perception and inflammatory response |

| Neuropeptide Y | C36H43N5O8 | Plays a role in appetite regulation |

The uniqueness of this compound lies in its specific amino acid sequence, which influences its distinct biological activities compared to these similar compounds.

Case Studies

Recent studies have provided insights into the biological activity of this compound:

- Cell Proliferation Studies : In vitro experiments demonstrated that this peptide promoted the proliferation of specific cell lines, suggesting its role in cell growth regulation .

- Oxidative Stress Response : Research indicated that this compound exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.